- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579

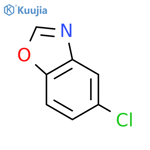

Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)

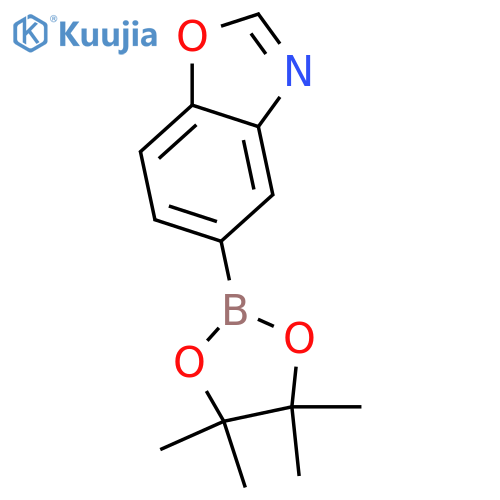

936902-12-4 structure

Nome do Produto:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

N.o CAS:936902-12-4

MF:C13H16BNO3

MW:245.082043647766

MDL:MFCD13181968

CID:839816

PubChem ID:53216817

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER

- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER

- CHLWHHUKKHNQTH-UHFFFAOYSA-N

- ZXBA000730

- BCP18917

- FCH2810322

- CM10528

- OR61115

- AS06375

- AB66696

- Benzoxazole-5-boronic acid pinacol ester

- BC000673

- SY059476

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)

- 1,3-Benzoxazole-5-boronic acid pinacol ester

-

- MDL: MFCD13181968

- Inchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3

- Chave InChI: CHLWHHUKKHNQTH-UHFFFAOYSA-N

- SMILES: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1

Propriedades Computadas

- Massa Exacta: 245.12200

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 18

- Contagem de Ligações Rotativas: 1

- Complexidade: 318

- Superfície polar topológica: 44.5

Propriedades Experimentais

- Densidade: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- Ponto de Fusão: 88-93 °C

- PSA: 44.49000

- LogP: 2.12700

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Informações de segurança

-

Símbolo:

- Palavra de Sinal:Warning

- Declaração de perigo: H302 + H312 + H332

- Declaração de Advertência: P280

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 20/21/22

-

Identificação dos materiais perigosos:

- Condição de armazenamento:2-8°C

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112334-0.25g |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |

936902-12-4 | 95% | 0.25g |

$56.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062395-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 96% | 10g |

¥4348.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-25g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 25g |

¥10504.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T43590-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 5g |

¥1794.0 | 2023-09-06 | |

| Chemenu | CM134707-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 10g |

$617 | 2021-08-05 | |

| Chemenu | CM134707-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 5g |

$353 | 2021-08-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD230231-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 5g |

¥1813.0 | 2024-04-17 | |

| TRC | B694118-250mg |

Benzooxazole-5-boronic acid pinacol ester |

936902-12-4 | 250mg |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM134707-10g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97+% | 10g |

$*** | 2023-05-29 | |

| Ambeed | A285632-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |

936902-12-4 | 97% | 1g |

$50.0 | 2025-02-25 |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Método de produção

Método de produção 1

Condições de reacção

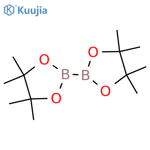

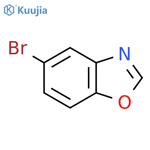

1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C

1.2 Solvents: Methanol ; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

1.2 Solvents: Methanol ; 1 h, rt

1.3 Solvents: Diethyl ether ; 4 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C

Referência

- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C

Referência

- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C

Referência

- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C

1.2 Reagents: Methanol ; 1 h, 20 °C

1.3 Solvents: Diethyl ether ; 4 h, 20 °C

1.2 Reagents: Methanol ; 1 h, 20 °C

1.3 Solvents: Diethyl ether ; 4 h, 20 °C

Referência

- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

Referência

- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C

Referência

- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C

Referência

- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C

Referência

- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C

Referência

- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C

Referência

- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C

Referência

- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux

Referência

- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,

Método de produção 15

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C

Referência

- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738

Método de produção 16

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C

Referência

- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C

Referência

- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux

Referência

- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Literatura Relacionada

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole) Produtos relacionados

- 2248175-47-3(3-Amino-3-ethoxycarbonylcyclobutane-1-carboxylic acid)

- 2171786-01-7(3-cyclopropyl-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamidobutanoic acid)

- 1989672-27-6(2,3-dihydro-1H-indene-1,5-diamine dihydrochloride)

- 2228640-53-5(1-2-(1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine)

- 938023-06-4(2-chloro-1,3-bis4-(difluoromethoxy)phenylpropane-1,3-dione)

- 2514708-62-2(N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride)

- 1337203-93-6(4-bromo-2-fluoro-6-(piperidin-3-yl)methylphenol)

- 1235011-96-7((3S)-4-benzylmorpholine-3-carboxylic acid)

- 2229485-87-2(methyl 4-amino-3-(4-hydroxy-3-methoxyphenyl)butanoate)

- 342-34-7(2,6-Bis(trifluoromethyl)thioanisole)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

Pureza:99%

Quantidade:5g

Preço ($):278.0